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3-Amino-6-(trifluoromethyl)piperidin-2-one

Cat. No.: B11810729
M. Wt: 182.14 g/mol
InChI Key: VJRHPNDTTZGATG-UHFFFAOYSA-N
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Description

Significance of Piperidinone Scaffolds as Ubiquitous Structural Motifs in Synthetic Chemistry

The piperidine (B6355638) ring and its oxidized form, piperidinone, are among the most important and frequently occurring heterocyclic scaffolds in the realm of pharmaceutical research and natural products. nih.govacs.orgnih.gov These six-membered nitrogen-containing rings are integral to the structure of numerous alkaloids and are found in more than twenty classes of pharmaceutical agents. nih.gov The prevalence of the piperidinone core stems from its ability to serve as a versatile conformational scaffold, enabling the precise spatial arrangement of functional groups necessary for specific biological interactions.

In synthetic chemistry, 4-piperidone (B1582916) scaffolds are valuable building blocks for creating a diverse array of molecules, including analogues of drugs like donepezil, which is used in the treatment of Alzheimer's disease. nih.govacs.org The development of efficient synthetic methods, such as the multi-component four-component process for synthesizing piperidone scaffolds, allows for the incorporation of high levels of skeletal, functional, and stereochemical diversity. researchgate.net This versatility makes piperidone-based templates indispensable tools for medicinal chemists aiming to generate novel compounds with enhanced biological activity and optimized pharmacokinetic profiles. nih.govacs.org

Strategic Role of the Trifluoromethyl Group in Modulating Molecular Properties for Advanced Synthetic Utility

The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established and powerful strategy in medicinal chemistry and materials science. bohrium.comnih.gov This small functional group can profoundly alter the physicochemical properties of a parent molecule, often leading to significant improvements in its biological profile. nih.govmdpi.com The unique characteristics of the CF3 group stem from the high electronegativity of the fluorine atoms.

Key modulations imparted by the trifluoromethyl group include:

Enhanced Lipophilicity : The CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability. mdpi.comnih.gov

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative processes by cytochrome P450 enzymes. mdpi.comvulcanchem.com This increased stability can extend the half-life of a drug in the body.

Binding Affinity : As a strong electron-withdrawing group, the CF3 group can alter the electronic environment of a molecule, influencing its acidity or basicity and its ability to participate in hydrogen bonding or other interactions with biological targets. nih.govnih.govwikipedia.org This can lead to stronger and more selective binding to receptors or enzymes.

Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as a chlorine atom or a methyl group. mdpi.comwikipedia.org This substitution allows chemists to fine-tune steric and electronic properties to optimize a compound's activity and safety profile.

These properties have led to the incorporation of the trifluoromethyl group into a wide range of pharmaceuticals, including notable drugs like fluoxetine (B1211875) (Prozac) and celecoxib (B62257) (Celebrex). wikipedia.org

Overview of 3-Amino-6-(trifluoromethyl)piperidin-2-one as a Pivotal Building Block and Key Synthetic Intermediate

Within the broader class of trifluoromethylated piperidinones, the specific compound This compound stands out as a particularly valuable synthetic intermediate. This molecule incorporates the key structural features discussed previously: a piperidinone core, a reactive amino group at the 3-position, and a property-modulating trifluoromethyl group at the 6-position.

The 3-aminopiperidin-2-one (B154931) moiety is itself a relevant motif found in numerous biologically active compounds, including conformationally restricted peptidomimetics. thieme-connect.com The addition of the trifluoromethyl group makes derivatives of this compound especially interesting for the design of new drugs and agrochemicals. thieme-connect.com

The primary significance of this compound lies in its utility as a precursor for more complex molecules. It serves as a key building block for the synthesis of novel, potentially bioactive compounds, particularly new fluorine-containing amino acids. thieme-connect.com The structure contains an α-amino acid motif, which is a fundamental component of peptides and proteins, making it a valuable starting point for creating peptidomimetics with enhanced stability and efficacy. Synthetic routes to access this scaffold, such as the catalytic hydrogenation of the corresponding 3-Amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-one, have been developed to facilitate its use in broader synthetic programs. thieme-connect.com

Table 1: Chemical Properties of this compound This interactive table summarizes key properties of the compound.

Property Value
Molecular Formula C₆H₉F₃N₂O
Structure A six-membered piperidin-2-one ring
An amino group (-NH₂) at position 3
A trifluoromethyl group (-CF₃) at position 6
Key Functional Groups Lactam, Amine, Trifluoromethyl
Chiral Centers C3 and C6

| Synthetic Utility | Intermediate for fluorinated amino acids and peptidomimetics thieme-connect.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9F3N2O B11810729 3-Amino-6-(trifluoromethyl)piperidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9F3N2O

Molecular Weight

182.14 g/mol

IUPAC Name

3-amino-6-(trifluoromethyl)piperidin-2-one

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)4-2-1-3(10)5(12)11-4/h3-4H,1-2,10H2,(H,11,12)

InChI Key

VJRHPNDTTZGATG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(=O)C1N)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Amino 6 Trifluoromethyl Piperidin 2 One and Analogues

Strategies from Nitrogen-Containing Cyclic Precursors

The synthesis of α-trifluoromethylpiperidines and their derivatives, including lactams, can be achieved from various cyclic precursors such as pipecolic acid, δ-lactams, pyridines, and pyridinones. nih.gov This section focuses on methodologies starting from pyridinone and δ-lactam scaffolds.

One of the most common and effective methods for preparing piperidin-2-ones is the heterogeneous catalytic hydrogenation of the corresponding 2-pyridinone ring. thieme-connect.com This approach has been widely applied in the synthesis of alkaloids and other biologically active piperidin-2-one derivatives, including those containing a trifluoromethyl group. thieme-connect.com

The catalytic hydrogenation of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones serves as a direct route to the corresponding saturated piperidinone lactams. thieme-connect.com These lactams are valuable intermediates for synthesizing novel trifluoromethyl-containing analogues of ornithine and thalidomide (B1683933) mimetics. thieme-connect.com The reduction of the pyridinone ring in these substrates leads to compounds containing an α-amino acid motif, making them useful for creating new fluorinated amino acids. thieme-connect.com

A study detailed the hydrogenation of a series of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones to produce the target piperidinones. The process involves reducing the double bond within the dihydropyridinone ring to yield the saturated lactam structure. thieme-connect.com

Table 1: Catalytic Hydrogenation of Dihydropyridinone Derivatives

Entry Substrate Catalyst Product Yield (%)
1 3-Amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-one Pd/C 3-Amino-6-(trifluoromethyl)piperidin-2-one High

A more general approach involves the direct hydrogenation of trifluoromethyl pyridinones. nih.gov This method provides access to trifluoromethyl-substituted piperidinones, which can be further reduced to yield 5-amino-2-trifluoromethylpiperidines. nih.gov The catalytic reduction of the pyridinone ring is a foundational method for creating a variety of piperidin-2-one derivatives. thieme-connect.comscienceopen.com

The hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst, resulting in good to excellent yields of the corresponding lactams. nih.gov This strategy is part of a broader set of techniques for producing α-trifluoromethyl monocyclic piperidine (B6355638) derivatives through the reduction of pyridine or pyridinone precursors. scienceopen.com A general scheme for this transformation shows the conversion of various 3-substituted-6-(trifluoromethyl)pyridin-2(1H)-ones into the saturated piperidin-2-one analogues. nih.gov

Table 2: Hydrogenation of Trifluoromethyl Pyridinones

Entry Precursor Catalyst Product Yield (%) Reference
1 3-Amino-6-(trifluoromethyl)pyridin-2(1H)-one Pd/C This compound 45-88% nih.gov

Note: The yield range of 45-88% is reported for the general hydrogenation of trifluoromethylpyridinones to their corresponding lactams. nih.gov

The synthesis of α-trifluoromethylpiperidines from δ-lactam precursors can be achieved through the formation of intermediate species such as enamines or imines, followed by the introduction of the trifluoromethyl group. nih.gov

One synthetic pathway involves the formation of an enamine from a δ-lactam. nih.gov For instance, a δ-lactam can be treated with trichloroborane in the presence of excess trifluoromethyl bromide (CF3Br) and a hindered amine base like Hünig's base (HEPT). This reaction proceeds through an iminium species intermediate, which is then attacked by a CF3⁻ anion generated from the CF3Br. The resulting intermediate undergoes β-elimination to form the trifluoromethylated enamine. Subsequent reduction of this enamine would lead to the desired 2-trifluoromethylpiperidine derivative. nih.gov However, the gaseous nature of CF3Br makes it challenging to handle, prompting the development of alternative methods. nih.gov

Alternative strategies that avoid the use of CF3Br have been developed, focusing on the generation of imine intermediates from δ-lactams. nih.gov

One such method involves a Claisen condensation of an N-(diethoxymethyl)piperidin-2-one with ethyl trifluoroacetate, followed by acidic deprotection. This sequence yields a fluorinated acyl lactam, which exists as a hydrate due to the stabilizing effect of the electron-withdrawing trifluoromethyl group. nih.gov

Another approach involves the direct trifluoromethylation of imines prepared from δ-lactams. When these imines are treated with the Ruppert-Prakash reagent (TMSCF3) in the presence of trifluoroacetic acid (TFA) and potassium bifluoride (KHF2), α,α-disubstituted piperidines can be isolated in good yields. nih.gov This method allows for the direct introduction of the CF3 group onto the carbon adjacent to the nitrogen atom, starting from a readily available lactam. nih.gov

Synthesis from Pipecolic Acid Derivatives

Pipecolic acid, or piperidine-2-carboxylic acid, serves as a valuable chiral starting material for the synthesis of α-trifluoromethylated piperidines. A foundational approach involves the direct conversion of the carboxylic acid moiety into a trifluoromethyl group. One of the earliest methods for this transformation was reported by Raash in 1962, who treated the sodium salt of pipecolic acid with sulfur tetrafluoride (SF₄) in the presence of hydrogen fluoride (HF) at high temperatures. nih.gov While this method successfully introduced the trifluoromethyl group, it resulted in a low yield of the desired 2-(trifluoromethyl)piperidine. nih.gov

Modern advancements have refined this strategy. The general pathway involves protecting the amine of a suitable pipecolic acid derivative, followed by the transformation of the carboxylic acid. This can be achieved through various fluorinating agents. Although direct conversion to the target lactam this compound from pipecolic acid is complex, the synthesis of the key intermediate, 2-(trifluoromethyl)piperidine, is a crucial first step. nih.govresearchgate.net Subsequent steps would involve the oxidation of the piperidine ring to the corresponding lactam and the introduction of an amino group at the 3-position, often through stereocontrolled methods.

Starting MaterialReagentsProductYieldReference
Sodium salt of pipecolic acidSF₄, HF2-(Trifluoromethyl)piperidine9.6% nih.gov

Construction from Acyclic or Non-Cyclic Substrates via Cyclization and Cycloaddition Reactions

Building the piperidinone ring from acyclic precursors offers high flexibility and control over substituent placement and stereochemistry. Key strategies include intramolecular reactions that form the heterocyclic core in a single, often stereoselective, step.

The intramolecular Mannich reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. This reaction involves the cyclization of an amine onto an iminium ion generated in situ, forming a new carbon-carbon bond and closing the ring.

While the direct use of homochiral trifluoromethyl-aminoketals is a specific and advanced strategy, the underlying principle involves achieving high stereoselectivity in the cyclization step. A related diastereoselective synthesis of 2-trifluoromethylpiperidines utilizes an intramolecular Mannich reaction starting from a trifluoromethyl amine. nih.gov By condensing the amine with an aldehyde, an imine is formed, which is then protonated to generate an iminium intermediate under acidic conditions. This intermediate undergoes a nucleophilic attack from a tethered moiety to induce cyclization. The stereochemical outcome of this process can be controlled by chiral auxiliaries or catalysts, leading to highly enantioenriched piperidine derivatives.

A general and effective method for constructing the 2-trifluoromethylpiperidine skeleton involves the cyclization of imines formed from the condensation of trifluoromethyl amines and aldehydes. nih.gov The process begins with the formation of an imine, which is then converted to an iminium ion using an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), typically in a solvent like refluxing toluene. nih.gov The subsequent intramolecular cyclization yields the desired 2-trifluoromethylpiperidine derivatives. nih.gov This methodology has proven effective for creating various substituted piperidines. nih.gov

ReactantsConditionsProductKey FeatureReference
Trifluoromethyl amine, Aldehydep-TsOH, refluxing toluene2-Trifluoromethylpiperidine derivativeFormation of iminium intermediate followed by cyclization nih.gov

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction for C-N bond formation. When applied in an intramolecular fashion, it provides a direct route to cyclic nitrogen-containing structures like piperidones.

An atom-efficient approach to constructing chiral piperidone frameworks is the double aza-Michael reaction. This strategy utilizes divinyl ketones as the substrate, which can undergo two consecutive aza-Michael additions with a primary amine. This concise and high-yielding method allows for the creation of chiral 2-substituted 4-piperidone (B1582916) building blocks. nih.govsemanticscholar.org These piperidone templates are valuable intermediates that can be further elaborated into more complex molecules. The use of chiral amines or organocatalysts can induce high levels of stereoselectivity in these reactions, making it a powerful tool for asymmetric synthesis. beilstein-journals.orgmdpi.com

SubstrateReaction TypeProductSignificanceReference
Divinyl ketonesDouble aza-Michael reactionChiral 2-substituted 4-piperidoneAtom-efficient access to chiral piperidone building blocks nih.govsemanticscholar.org

Aza-Michael Addition Methodologies

Michael-Type Conjugate Addition to Chiral Cyclic Enamine Esters

The Michael-type conjugate addition represents a powerful tool for the formation of carbon-carbon bonds in an asymmetric fashion, enabling the construction of stereochemically rich piperidinone cores. While direct examples involving chiral cyclic enamine esters leading to this compound are specific, the broader principles of asymmetric Michael additions are highly relevant. This approach typically involves the reaction of a nucleophile with an α,β-unsaturated carbonyl compound, where the stereochemical outcome is controlled by a chiral catalyst or auxiliary.

In the context of piperidinone synthesis, a chiral enamine, formed from a cyclic ketone and a chiral amine, can serve as the Michael donor. The addition of this chiral enamine to a suitable Michael acceptor, such as a nitroalkene, can proceed with high diastereoselectivity and enantioselectivity. The resulting product can then be further manipulated to form the desired piperidinone ring. Organocatalysts, such as chiral primary amines and their salts, are often employed to facilitate these transformations through the formation of chiral iminium or enamine intermediates.

Research in this area has demonstrated the utility of chiral imines and enamines in asymmetric Michael additions for the synthesis of complex nitrogen-containing heterocycles. For instance, the use of (R)- or (S)-phenethylamine as a chiral auxiliary can effectively control the stereochemistry of the addition, leading to enantiomerically enriched products. The regioselectivity and stereoselectivity are often governed by the formation of a cyclic transition state.

Radical Cyclization Approaches

Radical cyclization reactions offer a versatile and powerful method for the construction of cyclic systems, including the piperidine scaffold. These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups.

Intramolecular radical C-H amination provides a direct and atom-economical approach to the synthesis of piperidines. This strategy involves the generation of a nitrogen-centered radical which then abstracts a hydrogen atom from a C-H bond within the same molecule, typically at the δ-position, to form a carbon-centered radical. Subsequent radical recombination or a similar C-N bond-forming event then closes the ring.

A notable advancement in this area is the development of catalytic and enantioselective methods. For example, a copper-catalyzed δ C-H cyanation of acyclic amines has been reported. This reaction proceeds via an N-centered radical relay mechanism, where a chiral copper catalyst both initiates and controls the stereochemistry of the C-C bond formation. The resulting δ-amino nitriles are valuable precursors that can be converted into a variety of chiral piperidines. nih.gov This approach effectively interrupts the classical Hofmann-Löffler-Freytag reaction to achieve a highly selective functionalization. nih.gov

The reaction conditions and the nature of the catalyst are crucial for achieving high yields and enantioselectivities. Various copper complexes and ligands have been explored to optimize this transformation. The utility of this method has been demonstrated in the synthesis of medicinally relevant piperidines, showcasing its potential for complex molecule synthesis. nih.gov

A significant development in radical cyclization is the use of sodium cyanoborohydride (NaBH₃CN) to promote the cyclization of trichloroacetamides, providing access to α-chlorolactams. nih.govnih.govnih.gov This tin-free radical process is both simple and efficient. The reaction is initiated by a radical initiator, such as AIBN, and proceeds via the formation of a dichloromethyl radical from the trichloroacetamide precursor. This radical then undergoes an intramolecular cyclization onto a tethered alkene.

This methodology has been successfully applied to the synthesis of a variety of monocyclic and bicyclic α-chlorolactams from readily available allylic and homoallylic secondary amines. nih.govnih.govnih.gov The resulting α-chlorolactams are versatile intermediates that can be further functionalized. The reaction conditions are generally mild, and the use of NaBH₃CN avoids the toxicity associated with organotin reagents.

EntrySubstrate (Trichloroacetamide)Product (α-Chlorolactam)Yield (%)
1N-allyl-N-benzyl-2,2,2-trichloroacetamide1-benzyl-3-chloro-5-(chloromethyl)pyrrolidin-2-one75
2N-(but-3-en-1-yl)-N-benzyl-2,2,2-trichloroacetamide1-benzyl-3-chloro-6-(chloromethyl)piperidin-2-one60
3N-allyl-N-(4-methoxybenzyl)-2,2,2-trichloroacetamide3-chloro-5-(chloromethyl)-1-(4-methoxybenzyl)pyrrolidin-2-one82
4N-benzyl-N-(pent-4-en-1-yl)-2,2,2-trichloroacetamide1-benzyl-3-chloro-7-(chloromethyl)azepan-2-one55

Ring-Closing Metathesis Strategies for Piperidine Scaffolds

Ring-closing metathesis (RCM) has emerged as a powerful and widely used strategy for the synthesis of a variety of carbo- and heterocyclic rings, including piperidine and dihydropyridinone scaffolds. This reaction, typically catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile alkene, such as ethylene.

The synthesis of piperidine derivatives via RCM generally starts with the preparation of a suitable N-containing diene precursor. For instance, an N-allyl-N-vinyl amide can undergo RCM to furnish a dihydropyridinone ring. The efficiency of the RCM reaction can be influenced by several factors, including the choice of catalyst, solvent, temperature, and the substitution pattern of the diene. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often employed due to their high activity and functional group tolerance.

One of the challenges in the RCM of nitrogen-containing substrates is the potential for the nitrogen atom to coordinate to the metal catalyst, leading to catalyst deactivation. This can often be overcome by using N-protected substrates, such as amides or carbamates, which reduce the nucleophilicity of the nitrogen atom. The resulting cyclic products can then be further elaborated to introduce the desired functional groups. This strategy has been successfully applied in the synthesis of numerous natural products and pharmaceutically active compounds containing the piperidine motif.

Aza Diels-Alder Reactions for Piperidinone Rings

The aza Diels-Alder reaction is a powerful cycloaddition reaction for the construction of six-membered nitrogen-containing heterocycles, including piperidinone derivatives. chemrxiv.orgniscpr.res.in In this reaction, an imine acts as the dienophile and reacts with a diene to form a tetrahydropyridine ring, which can be a precursor to the piperidinone scaffold. The reaction can be promoted by either Lewis acids or Brønsted acids.

A common approach involves the reaction of an electron-rich diene, such as Danishefsky's diene, with an imine. The resulting cycloadduct can be hydrolyzed to afford a piperidin-4-one. The use of chiral catalysts or auxiliaries can render this reaction enantioselective, providing access to optically active piperidinone derivatives.

The mechanism of the aza Diels-Alder reaction can be either concerted or stepwise. When the reaction is catalyzed by a strong Lewis acid, a stepwise Mannich-Michael pathway is often favored. The rate of the reaction is enhanced by the presence of an electron-withdrawing group on the imine nitrogen. This methodology has proven to be a versatile and efficient route for the synthesis of a variety of substituted piperidinones. chemrxiv.orgniscpr.res.in

DieneImineCatalyst/ConditionsProduct
Danishefsky's dieneN-benzylidene anilineZnCl₂1,2-diphenyl-2,3-dihydropyridin-4(1H)-one
1-methoxy-3-((trimethylsilyl)oxy)buta-1,3-dieneN-tosylbenzaldimineBF₃·OEt₂1-tosyl-2-phenyl-2,3-dihydropyridin-4(1H)-one
1,3-butadieneN-acylimineHeatN-acyl-1,2,3,6-tetrahydropyridine

Electrophilic-Induced Cyclization Pathways

Electrophilic-induced cyclization is a broad and effective strategy for the synthesis of piperidine rings. This approach involves the activation of a π-system, such as an alkene or alkyne, by an electrophile, followed by the intramolecular attack of a tethered nitrogen nucleophile to close the ring. A variety of electrophiles can be used, including protons, halogens, and metal ions.

A particularly useful variant of this strategy is the cyclization of N-acyliminium ions. These reactive intermediates can be generated in situ from the corresponding amides or carbamates and an aldehyde. The N-acyliminium ion then undergoes an intramolecular cyclization with a tethered nucleophile, such as an alkene or an aromatic ring, to form the piperidine scaffold. This method allows for the stereoselective synthesis of highly functionalized piperidines. For example, an acetic acid-promoted cascade N-acyliminium ion/aza-Prins cyclization has been developed for the synthesis of fused tricyclic piperidines with excellent diastereoselectivity. nih.gov

Similarly, N-sulfonyliminium ions, generated from the condensation of sulfonamides and aldehydes, can also undergo intramolecular cyclization to form piperidines. usm.eduusm.edu The reaction is often catalyzed by Lewis acids, which activate the aldehyde towards condensation with the sulfonamide. usm.eduusm.edu This methodology provides a valuable route to N-sulfonylated piperidines, which are important building blocks in organic synthesis.

Intramolecular Condensation of Aminoketones and Aminoesters

The intramolecular condensation of aminoketones and aminoesters represents a direct and efficient strategy for the construction of the 2-piperidone ring. This approach involves the cyclization of a linear precursor containing both an amine and a ketone or ester functionality, which are appropriately positioned to facilitate ring closure.

In the context of synthesizing this compound, a key precursor would be a δ-amino-β-ketoester or a related aminoketone. For instance, the cyclocondensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate has been reported to yield trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives. nih.gov While this specific example leads to a fused heterocyclic system, the underlying principle of reacting an amine with a trifluoromethyl-β-ketoester is directly applicable.

A hypothetical retrosynthetic analysis for this compound via this route would involve a δ-amino ester with a trifluoromethyl group at the 6-position. The intramolecular cyclization would then proceed via nucleophilic attack of the amine onto the ester carbonyl, followed by elimination of the alcohol to form the lactam ring. The challenge in this approach often lies in the synthesis of the acyclic precursor with the desired substitution pattern and stereochemistry.

Intramolecular Nucleophilic Substitution Reactions

Intramolecular nucleophilic substitution is another powerful tool for the synthesis of piperidinones. This method typically involves the cyclization of a substrate containing a nucleophilic amine and an electrophilic carbon center bearing a suitable leaving group.

For the synthesis of this compound, a potential precursor could be a 5-halopentanoic acid derivative with an amino group at the 3-position and a trifluoromethyl group at the 6-position of the final piperidinone ring. The intramolecular cyclization would occur through the displacement of the halide by the amine nitrogen to form the six-membered ring. The stereochemistry of the substituents can be controlled by using enantiomerically pure starting materials or by employing stereoselective methods for the introduction of the stereocenters in the acyclic precursor.

Intramolecular Nucleophilic Attack of Aldehydes in Piperidine Synthesis

The intramolecular nucleophilic attack of an amine onto an aldehyde functionality, followed by cyclization and subsequent oxidation or rearrangement, provides a viable route to piperidine and piperidinone scaffolds. This strategy, often part of a tandem reaction sequence, can be effective for constructing the heterocyclic core.

In the synthesis of analogues of this compound, a δ-amino aldehyde could undergo intramolecular iminium ion formation, followed by cyclization. While this method is more commonly employed for the synthesis of piperidines, modifications to the reaction sequence, such as the inclusion of an oxidation step, could lead to the desired 2-piperidone structure. The stereochemical outcome of such cyclizations can often be influenced by the reaction conditions and the nature of any catalysts or auxiliaries employed.

Asymmetric Synthesis and Chiral Control in the Preparation of Trifluoromethylated Piperidinones

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of asymmetric synthetic methods to control the stereocenters at the 3- and 6-positions of the piperidinone ring is of paramount importance.

Enantioselective Methodologies for Trifluoromethyl Piperidines and Piperidinones

Several enantioselective methods have been developed for the synthesis of chiral piperidines and their derivatives. These methods often rely on the use of chiral catalysts or auxiliaries to induce stereoselectivity.

One notable approach is the enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium (B92312) salts. This methodology has been shown to generate multiple stereogenic centers in a single step with high enantiomeric excess. researchgate.net This strategy provides a convenient route to chiral polysubstituted piperidines, which can then be further functionalized to the desired piperidinone. The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity and enantioselectivity of the hydrogenation process. researchgate.net

Another strategy involves the stereoselective rearrangement of (trifluoromethyl)prolinols, derived from L-proline, to yield enantioenriched 3-substituted 2-(trifluoromethyl)piperidines. researchgate.net This method proceeds through a regioselective and diastereoselective ring opening of a trifluoromethylated aziridinium intermediate by various nucleophiles. researchgate.net

Utilization of Chiral Building Blocks in Piperidinone Synthesis

An alternative and widely used approach to asymmetric synthesis is the utilization of enantiomerically pure starting materials, often referred to as chiral building blocks. These building blocks, which already possess one or more of the required stereocenters, can be elaborated into the final target molecule, thereby transferring their chirality.

β-Keto esters are versatile starting materials for the synthesis of chiral compounds. The enzymatic reduction of the keto group in a β-keto ester can proceed with high enantioselectivity, yielding chiral β-hydroxy esters. These chiral building blocks can then be converted into the desired piperidinone.

The use of ketoreductases (KREDs) is a well-established method for the asymmetric reduction of ketones. researchgate.net Engineered enzymes have shown high efficiency and stereoselectivity in the reduction of α-fluoro-β-keto esters, which are precursors to chiral α-fluoro-β-hydroxy esters. researchgate.net This dynamic reductive kinetic resolution (DYRKR) approach allows for the transformation of racemic starting materials into a single diastereomer of the product in high yield and optical purity. researchgate.net The resulting chiral hydroxy ester can then be further manipulated, for instance, by introduction of an amino group and subsequent cyclization, to afford the enantiomerically enriched this compound.

The following table summarizes the key chiral building blocks and their enzymatic synthesis:

Chiral Building BlockStarting MaterialEnzymeKey Transformation
Chiral α-fluoro-β-hydroxy esterRacemic α-fluoro-β-keto esterKetoreductase (KRED)Dynamic Reductive Kinetic Resolution (DYRKR)
Chiral β-hydroxy esterβ-Keto esterAlcohol Dehydrogenase (ADH)Asymmetric Reduction

These enzymatic methods offer a green and efficient alternative to traditional chemical reductions, often providing access to highly enantiopure intermediates that are crucial for the synthesis of complex chiral molecules like this compound.

Approaches from Carbohydrate-Derived Precursors such as 2-Deoxyribose

The use of carbohydrates as chiral pool starting materials for the synthesis of complex molecules is a well-established strategy in organic chemistry. Sugars such as 2-deoxyribose offer a scaffold with pre-defined stereocenters, which can be elaborated into non-carbohydrate targets. While a direct synthesis of this compound from 2-deoxyribose is not extensively documented in the literature, a plausible synthetic pathway can be conceptualized based on known transformations of carbohydrate derivatives.

The general approach would involve the conversion of the furanose or pyranose form of 2-deoxyribose into a linear precursor suitable for cyclization into a piperidinone ring. wikipedia.org A key transformation in this process would be the conversion of the sugar into a δ-amino acid or a related derivative. For instance, the aldehyde group of the open-chain form of 2-deoxyribose could be subjected to reactions that extend the carbon chain and introduce the necessary nitrogen and trifluoromethyl functionalities.

One potential strategy involves the initial conversion of 2-deoxy-D-ribose into a lactone, a common transformation for carbohydrates. researchgate.netnih.gov These carbohydrate-based lactones can then serve as versatile intermediates. researchgate.netnih.gov The synthesis of C-nucleosides from 2-deoxy-D-ribose has been demonstrated, involving the reaction of protected 2-deoxy-D-ribono-1,4-lactone with organometallic reagents. nih.govresearchgate.net A similar approach could be envisioned where a trifluoromethyl-containing nucleophile is added to a protected 2-deoxyribonolactone. Subsequent manipulation of the functional groups, including the introduction of an amino group at the C3 position and ring-closing amidation, could lead to the desired piperidinone structure. The introduction of the trifluoromethyl group is a critical step, and methods for the trifluoromethylation of sugar scaffolds have been developed, for example, using reagents like methyl fluorosulfonyldifluoroacetate.

Another conceptual approach could involve the oxidative cleavage of the 2-deoxyribose ring to generate a functionalized acyclic precursor, followed by a series of transformations to construct the this compound skeleton. The inherent chirality of the starting carbohydrate would be leveraged to control the stereochemistry of the final product. The synthesis of trifluoromethylated lactams is an active area of research, and methodologies developed in this field could be applied to advanced carbohydrate-derived intermediates. nih.gov

Diastereoselective Synthesis and Control in Piperidinone Ring Formation

Achieving a high level of diastereoselectivity is crucial in the synthesis of polysubstituted piperidinones like this compound. Several modern synthetic methods have been developed to control the stereochemical outcome of piperidinone ring formation. These methods often involve stereocontrolled cyclization reactions or diastereoselective additions to pre-formed ring systems.

One powerful strategy is the use of ring-closing metathesis (RCM) of a diene amide, followed by stereoselective functionalization of the resulting unsaturated piperidinone. For instance, a versatile, stereoselective synthesis of 5-hydroxypiperidinones with substituents at various positions has been developed. This sequence involves RCM, epoxidation of the double bond, base-mediated elimination, and finally hydrogenation, with each step proceeding with a degree of stereocontrol. nih.gov

Another approach involves the stereocontrolled deconstructive aminolysis of bridged δ-lactam-γ-lactones. This method allows for the synthesis of highly decorated 3-hydroxy-2-piperidinone carboxamides in high yields and diastereoselectivities. rsc.org This strategy highlights the potential for skeletal remodeling of complex lactams to generate functionalized piperidinones.

The lithiation of N-Boc piperidine and its derivatives has opened avenues for the stereoselective functionalization of the piperidine ring. While much of this work has focused on the α-positions, methods for the vicinal functionalization at the C2 and C3 positions have been developed. The carbolithiation of piperidine enecarbamates has been shown to be highly diastereoselective, with the C2 aryl and C3 alkyl groups adopting an anti-conformation. escholarship.org Such methodologies could be adapted for the synthesis of 3-amino substituted piperidinones with high diastereomeric purity.

The following table summarizes some research findings on the diastereoselective synthesis of functionalized piperidinones, which are analogues of the target compound.

Precursor/Reaction TypeProductDiastereomeric Ratio (d.r.)Yield (%)Reference
Carbolithiation of piperidine enecarbamateanti-2-aryl-3-alkyl-piperidine>95:578 escholarship.org
Catalytic deconstructive amination of bridged δ-lactam-γ-lactone3-hydroxy-2-piperidinone carboxamideHighHigh rsc.org
Asymmetric alkylation of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one(3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-oneSingle isomer detected91 researchgate.net

This table presents data for analogous systems to illustrate the levels of diastereoselectivity achievable in piperidinone synthesis.

Chemical Transformations and Functional Derivatization Strategies of 3 Amino 6 Trifluoromethyl Piperidin 2 One

Reactivity of the Exocyclic Amino Group

The primary amino group at the C3 position is the most reactive nucleophilic site on the molecule, readily participating in a variety of bond-forming reactions. Its reactivity is fundamental to the construction of more complex molecular architectures.

Acylation Reactions to Form Amides and Other Derivatives

The exocyclic amino group readily undergoes acylation with carboxylic acids and their derivatives to form stable amide bonds. This transformation is a cornerstone of its use in synthetic chemistry. A prominent example is the coupling of a substituted 3-aminopiperidin-2-one (B154931) intermediate with a complex carboxylic acid in the synthesis of Atogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist. nih.gov This reaction typically employs standard peptide coupling agents to facilitate the formation of the amide linkage under mild conditions, achieving high yields. nih.gov

Nucleophilic Substitution Reactions Mediated by the Amino Moiety

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a potent nucleophile, attacking various electrophilic centers. Beyond acylation, this includes reactions such as alkylation. While direct alkylation of the amino group can sometimes lead to mixtures of mono- and di-alkylated products, strategic use of protecting groups allows for controlled functionalization. For instance, a Boc-protected amine can direct reactivity towards other sites, and its subsequent removal allows for selective alkylation or other modifications at the amino position. nih.gov In related systems, one-step reductive bis-alkylation of primary amines has been achieved using reagents like chloroacetic acid and a borane-dimethyl sulfide (B99878) complex. nih.govresearchgate.net

Formation of Amide Derivatives

The formation of amide derivatives is the most widely documented and synthetically useful transformation of the exocyclic amino group of this scaffold. The synthesis of Atogepant provides a well-defined example of this process, where the amide bond is formed to link the piperidinone core to another complex heterocyclic fragment. nih.gov The reaction conditions for this type of transformation are typically optimized for efficiency and yield, as shown in the table below.

Table 1: Representative Conditions for Amide Coupling Reaction
ReactantsCoupling AgentsSolventTemperatureYieldReference
3-Aminopiperidin-2-one derivative (35) and Carboxylic Acid (36)EDC, HOBtNot SpecifiedRoom Temperature95% nih.gov
Conditions for the synthesis of Atogepant via amide coupling. Note: Reactant numbers correspond to those in the cited literature.

Reactivity of the Lactam Carbonyl for Further Functionalization

The endocyclic amide (lactam) carbonyl group presents another site for chemical modification, although it is generally less reactive than the exocyclic amine. The primary transformations at this position involve reduction or ring-opening. The reduction of piperidin-2-ones can lead to the corresponding piperidines. In related systems, lactams have been successfully reduced to cyclic imines using reagents like Schwartz's reagent (Cp₂Zr(H)Cl), which can then be subjected to further reactions or fully reduced to the amine. This pathway provides access to fully saturated piperidine (B6355638) rings from the lactam precursor.

Transformations Involving the Trifluoromethyl Moiety and its Influence on Reactivity

The trifluoromethyl (CF3) group at the C6 position is exceptionally stable and generally does not participate in chemical transformations directly. However, its powerful electron-withdrawing nature significantly influences the reactivity of the entire molecule.

Key effects of the trifluoromethyl group include:

Increased Lipophilicity : The CF3 group enhances the molecule's lipophilicity, which can improve its permeability across biological membranes.

Modulation of Basicity : It lowers the pKa of the nearby amino group, making it less basic compared to non-fluorinated analogs. This electronic effect can modulate the nucleophilicity of the amine and influence reaction kinetics.

Enhanced Reactivity of Adjacent Groups : The strong inductive effect of the CF3 group can increase the electrophilicity of the lactam carbonyl, potentially making it more susceptible to nucleophilic attack. In other heterocyclic systems, a CF3 group has been shown to increase the reactivity of the ring, facilitating reactions like nucleophilic substitution. mdpi.com

Metabolic Stability : The C-F bond is very strong, and the CF3 group can block sites of metabolism, increasing the metabolic stability of drug candidates.

Derivatization for Advanced Synthetic Intermediates and Probes

The functional handles on the 3-amino-6-(trifluoromethyl)piperidin-2-one scaffold make it an ideal starting point for creating advanced synthetic intermediates and molecular probes. The derivatization of the exocyclic amino group, as detailed above, is the most common strategy.

The paramount example of its application is in the synthesis of CGRP receptor antagonists for the treatment of migraines. nih.gov The core piperidinone structure is a key pharmacophore, and its derivatization through amide bond formation leads to the final, highly potent active pharmaceutical ingredient, Atogepant. The modular nature of this synthesis allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies by varying the carboxylic acid coupling partner. The inherent chirality and conformational rigidity of the piperidinone ring, influenced by the CF3 group, are critical for its biological activity.

Compound Reference Table

Compound Name
This compound
Atogepant
1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
1-hydroxybenzotriazole (HOBt)
Zirconocene chloride hydride (Schwartz's reagent)

Elaboration into Polyfunctionalized Piperidinone Systems

The inherent reactivity of the amino and lactam moieties within the this compound structure allows for its elaboration into more complex, polyfunctionalized piperidinone systems. Such derivatizations are crucial for exploring the structure-activity relationships of piperidinone-based compounds in various applications.

One key strategy for polyfunctionalization is the utilization of the primary amino group as a nucleophile or as a handle for annulation reactions. For instance, the amino group can readily undergo acylation with a variety of acylating agents to introduce new functional groups. More complex polycyclic systems can be constructed through reactions that involve both the amino group and another part of the molecule.

A plausible approach for constructing fused bicyclic systems is the Pictet-Spengler reaction. wikipedia.orgnih.govebrary.netresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. By first converting the amino group of this compound into a β-arylethylamino substituent, subsequent Pictet-Spengler cyclization could yield novel polycyclic piperidinone derivatives.

Another powerful tool for introducing complexity is the Mannich reaction. researchgate.netnih.govoarjbp.comjofamericanscience.orgthieme.de This three-component reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid. The primary amino group of the piperidinone could be either a component of the Mannich reaction itself or be derivatized to participate in a subsequent intramolecular Mannich-type cyclization to form bridged or fused ring systems.

Multicomponent reactions (MCRs) offer an efficient pathway to polyfunctionalized piperidinones in a single step. hse.ru For example, a four-component reaction involving a Michael acceptor, an aldehyde, a pyridinium (B92312) salt, and ammonium (B1175870) acetate (B1210297) has been used to synthesize highly substituted piperidin-2-ones. hse.ru While not a direct derivatization of the existing piperidinone, this highlights the general synthetic accessibility of complex piperidinone scaffolds.

The following table summarizes potential reactions for the elaboration of this compound into polyfunctionalized systems.

Reaction TypeReagents and ConditionsPotential Product
N-AcylationAcyl chloride or anhydride (B1165640), baseN-acylated piperidinone
Reductive AminationAldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃)N-alkylated piperidinone
Pictet-Spengler Reaction1. Arylacetaldehyde, reductive amination; 2. Acid catalystTetrahydro-β-carboline or tetrahydroisoquinoline fused piperidinone
Mannich ReactionFormaldehyde, active methylene (B1212753) compoundC-alkylated piperidinone derivative

Stereocontrolled Introduction of Additional Chiral Centers

The stereochemistry of piperidine derivatives is often critical for their biological activity. Starting with a chiral building block like a specific stereoisomer of this compound, the stereocontrolled introduction of new chiral centers is a key strategy for the synthesis of complex stereochemically defined molecules.

Diastereoselective alkylation of the enolate derived from the lactam is a common method for introducing a substituent at the C3 position. By first protecting the amino group, deprotonation with a suitable base would generate an enolate that can react with various electrophiles. The stereochemical outcome of this alkylation can be influenced by the existing stereocenter at C6 and the choice of reaction conditions and protecting groups.

Furthermore, if a ketone functionality were to be introduced elsewhere on the piperidine ring, its diastereoselective reduction could create a new stereocenter. The choice of reducing agent and the steric and electronic environment around the ketone would dictate the stereoselectivity of the hydroxyl group formation.

Conjugate addition reactions to α,β-unsaturated derivatives of the piperidinone could also be employed to introduce substituents at the C5 position in a stereocontrolled manner. cdnsciencepub.com The stereochemical outcome would be influenced by the existing chiral centers and the nature of the nucleophile and catalyst.

The development of chemo-enzymatic methods offers a powerful approach to stereoselective transformations. nih.gov For instance, the use of ene-reductases could facilitate the stereoselective reduction of an unsaturated piperidinone precursor, thereby establishing multiple stereocenters with high precision.

The following table outlines potential strategies for the stereocontrolled introduction of additional chiral centers.

StrategyApproachKey Factors for Stereocontrol
Diastereoselective AlkylationN-protection followed by enolate formation and reaction with an electrophile.Existing stereocenters, protecting group, reaction temperature, solvent.
Diastereoselective ReductionReduction of a ketone functionality introduced on the piperidine ring.Choice of reducing agent, steric hindrance around the ketone.
Conjugate AdditionReaction of an α,β-unsaturated piperidinone with a nucleophile.Chiral catalysts, existing stereocenters.
Chemo-enzymatic MethodsUse of enzymes like ene-reductases on a suitable precursor.Enzyme selectivity.

Functionalization for Chemical Probes and Conjugates

The development of chemical probes and bioconjugates is essential for studying biological processes and for targeted drug delivery. The this compound scaffold can be functionalized for these purposes, primarily through modifications of its primary amino group.

For the creation of fluorescent probes, the amino group can be covalently linked to a fluorophore. rsc.orgmdpi.comnih.govmdpi.com This can be achieved through standard amide bond formation with a carboxylic acid-functionalized fluorophore or by reacting the amine with an amine-reactive derivative of a fluorophore, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. thermofisher.com The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths. mdpi.com

For bioconjugation, the amino group serves as a versatile handle for attaching the piperidinone core to biomolecules like proteins or peptides. biosyn.comcreative-biolabs.comcreative-biogene.comrsc.orgbiosyn.comnih.govreddit.com This is typically accomplished using bifunctional linkers. For example, the amino group can react with one end of a heterobifunctional linker containing an NHS ester, and the other end of the linker, which might contain a maleimide (B117702) group, can then react with a cysteine residue on a protein. thermofisher.comrsc.org Alternatively, carbodiimide (B86325) chemistry can be used to couple the amine to a carboxylic acid on a biomolecule. creative-biogene.com

The development of antibody-drug conjugates (ADCs) is a prominent application of bioconjugation, where a potent small molecule is linked to an antibody that targets a specific cell type, such as a cancer cell. rsc.org The this compound moiety, if found to possess cytotoxic or other desirable biological activity, could be a candidate for such applications.

The following table summarizes functionalization strategies for creating chemical probes and conjugates.

ApplicationFunctionalization StrategyLinker/Reagent ExamplesTarget Biomolecule (for conjugates)
Fluorescent ProbesAmide bond formation with a fluorophoreCarboxylic acid-functionalized fluorophores (e.g., fluorescein, rhodamine), NHS esters of fluorophoresN/A
BioconjugationCoupling via bifunctional linkersNHS esters, maleimides, carbodiimides (e.g., EDC)Proteins, peptides, oligonucleotides
Antibody-Drug Conjugates (ADCs)Attachment of a potent molecule to an antibody via a linkerSMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Antibodies

Computational Chemistry and Theoretical Investigations of 3 Amino 6 Trifluoromethyl Piperidin 2 One

Electronic Structure and Molecular Conformation Analysis

The electronic structure and conformational landscape of 3-Amino-6-(trifluoromethyl)piperidin-2-one are fundamental to its chemical properties and potential biological activity. The piperidin-2-one core is expected to adopt a distorted chair or boat conformation, with the substituents influencing the conformational equilibrium. The strong electron-withdrawing nature of the trifluoromethyl (CF3) group at the C6 position significantly impacts the electron distribution within the ring. This inductive effect can influence the acidity of the N-H proton and the basicity of the amino group at the C3 position.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a deeper understanding of the electronic structure. This analysis can quantify charge distribution, identify key orbital interactions, and explain the influence of substituents on the electronic environment of the piperidinone ring. For instance, NBO analysis could elucidate the extent of delocalization of the nitrogen lone pair of the amino group and the lactam nitrogen, and how this is modulated by the trifluoromethyl group.

Table 1: Illustrative Conformational Analysis Data for a Substituted Piperidinone

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)Dipole Moment (Debye)
Chair (eq-eq)-55.2°0.002.85
Chair (ax-eq)-53.8°1.253.10
Boat25.6°4.503.90

Note: This table presents hypothetical data for illustrative purposes, based on typical computational results for substituted piperidinones, to demonstrate the type of information generated from conformational analysis.

Reaction Mechanism Studies and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into the energetic profiles of reaction pathways and the structures of transient species like transition states. For this compound, theoretical studies could investigate its synthesis, functionalization, or degradation pathways. For example, the synthesis of substituted piperidinones often involves cyclization reactions, and computational methods can model these processes to predict the most favorable reaction conditions and stereochemical outcomes.

Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are crucial for understanding reaction kinetics. By locating the transition state structure on the potential energy surface, researchers can gain a detailed picture of the bond-breaking and bond-forming processes. For instance, in a hypothetical study of the N-alkylation of this compound, computational analysis could compare the energy barriers for different alkylating agents and predict the regioselectivity of the reaction.

Furthermore, computational studies can explore the reactivity of the different functional groups present in the molecule. The amino group can act as a nucleophile, while the lactam carbonyl group is susceptible to nucleophilic attack. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the reactivity of the adjacent C-H bonds. Theoretical calculations can quantify these effects and predict the most likely sites for chemical modification.

Spectroscopic Property Prediction and Validation using DFT Methods

Density Functional Theory has become an indispensable tool for the prediction and interpretation of spectroscopic data. For this compound, DFT calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. These theoretical predictions are invaluable for structure elucidation and for validating experimental findings.

The prediction of NMR spectra involves calculating the magnetic shielding tensors of the nuclei in the molecule. By referencing these to a standard (e.g., tetramethylsilane), theoretical chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹⁵N can be obtained. These calculations are highly sensitive to the molecular conformation, making them a useful tool for conformational analysis in solution. Discrepancies between predicted and experimental spectra can often be resolved by considering a Boltzmann-weighted average of the spectra of different low-energy conformers.

Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an experimental IR spectrum. Theoretical IR spectra can be generated, and the vibrational modes associated with each peak can be visualized, providing a detailed understanding of the molecular vibrations. For this compound, this could help in identifying the characteristic stretching frequencies of the N-H, C=O, and C-F bonds. eurjchem.com

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

Nucleus/BondPredicted Chemical Shift (ppm) / Frequency (cm⁻¹)Experimental Chemical Shift (ppm) / Frequency (cm⁻¹)
¹³C (C=O)172.5170.8
¹H (N-H)7.87.6
IR (C=O stretch)16851670
IR (N-H bend)16201615

Note: This table provides hypothetical data to illustrate the comparison between DFT-predicted and experimentally observed spectroscopic values for a molecule with similar functional groups.

Tautomerism and Isomerization Studies within Piperidinone Frameworks

The this compound molecule has the potential to exist in different tautomeric forms. The most common tautomerism in 2-piperidinones is the lactam-lactim tautomerism, involving the migration of a proton from the nitrogen to the carbonyl oxygen. Additionally, the presence of the amino group at the C3 position introduces the possibility of amino-imino tautomerism.

Computational methods can be employed to investigate the relative stabilities of these different tautomers. By calculating the Gibbs free energy of each tautomer, the equilibrium constant for the tautomerization process can be predicted. The energy barrier for the interconversion between tautomers can also be calculated by locating the transition state for the proton transfer reaction. These studies can provide insights into which tautomeric form is likely to predominate under different conditions (e.g., in the gas phase or in different solvents). For piperidinone frameworks, the lactam form is generally more stable than the lactim form, but the presence of substituents can influence this equilibrium. eurjchem.com

Isomerization, particularly conformational isomerization, is also a key area of study. As mentioned in section 4.1, the piperidinone ring can exist in different chair and boat conformations. Computational studies can map out the potential energy surface for the interconversion between these isomers, providing information on the energy barriers and the preferred isomerization pathways.

Structure-Reactivity Relationships from a Quantum Chemical Perspective

Quantum chemistry provides a powerful framework for understanding and predicting the relationship between the structure of a molecule and its reactivity. By calculating various quantum chemical descriptors, it is possible to gain insights into the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in this regard. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another useful tool. These maps visualize the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen and the amino nitrogen, indicating these as likely sites for electrophilic attack. Conversely, the regions around the acidic protons would show a positive potential.

By systematically modifying the structure of the molecule in silico (e.g., by changing substituents) and calculating these quantum chemical descriptors, it is possible to establish quantitative structure-reactivity relationships (QSRRs). These relationships can be invaluable for the rational design of new molecules with desired properties.

Applications of 3 Amino 6 Trifluoromethyl Piperidin 2 One As a Versatile Synthetic Building Block

Construction of Fluorine-Containing Heterocycles and Natural Product Analogues

The trifluoromethylated piperidinone scaffold is a key precursor for constructing various heterocyclic systems and mimics of natural products. The presence of the CF3 group often imparts unique conformational constraints and electronic properties to the target molecules, making them of significant interest for pharmaceutical and agrochemical research.

The 3-aminopiperidin-2-one (B154931) core is a fundamental component of numerous biologically active compounds and natural products. niscpr.res.in The trifluoromethyl-substituted variant serves as a strategic starting material for creating novel analogues of piperidine (B6355638) alkaloids. The lactam functionality can undergo reduction to access the corresponding piperidine ring, while the amino group provides a handle for further functionalization. Synthetic strategies often involve the catalytic hydrogenation of precursor pyridinones to yield the saturated piperidinone ring system. thieme-connect.com The resulting 3-amino-6-(trifluoromethyl)piperidin-2-one can then be subjected to a variety of chemical transformations, such as N-alkylation, acylation, or reductive amination, to build the complex skeletons of various alkaloid analogues. This approach allows for the systematic modification of the alkaloid structure to explore structure-activity relationships and develop new therapeutic agents.

Research has demonstrated the utility of this compound derivatives in the synthesis of novel, fluorinated analogues of the amino acid ornithine and mimetics of the immunomodulatory drug thalidomide (B1683933). The synthesis begins with the catalytic hydrogenation of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones to produce the corresponding saturated piperidinones. thieme-connect.comuni-muenster.de

These resulting piperidinone lactams are valuable intermediates. uni-muenster.de For the synthesis of ornithine analogues, the lactam ring can be hydrolyzed under acidic or basic conditions to yield a δ-amino-α-(trifluoromethyl)-substituted amino acid, which is a fluorinated version of ornithine. Ornithine is a key amino acid in the urea (B33335) cycle and a precursor to other amino acids, making its fluorinated analogues of interest for studying metabolic pathways and as potential enzyme inhibitors. 3-amino-2-piperidinone itself is considered a cyclic ornithine analogue. medchemexpress.com

For the creation of thalidomide mimetics, the amino group of the piperidinone is typically acylated with a phthalic anhydride (B1165640) derivative or a related synthon. thieme-connect.com This reaction constructs the glutarimide-like moiety characteristic of thalidomide and its analogues, lenalidomide (B1683929) and pomalidomide, which are used in cancer therapy. nih.gov The introduction of the trifluoromethyl group is intended to modulate the biological activity, metabolic stability, and pharmacokinetic profile of the resulting compounds. thieme-connect.com

Below is a table summarizing the hydrogenation results of various substituted dihydropyridinones to yield the core piperidinone structure.

EntryStarting DihydropyridinoneCatalystPressure (atm)Temperature (°C)Time (h)Product PiperidinoneYield (%)Diastereomeric Ratio (cis:trans)
13-(Benzoylamino)-1-benzyl-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-one10% Pd/C125243-(Benzoylamino)-1-benzyl-6-(trifluoromethyl)piperidin-2-one9995:5
23-(Benzoylamino)-1-methyl-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-one10% Pd/C125243-(Benzoylamino)-1-methyl-6-(trifluoromethyl)piperidin-2-one9995:5
33-Amino-1-benzyl-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-one10% Pd/C5050243-Amino-1-benzyl-6-(trifluoromethyl)piperidin-2-one9975:25
4N-[1-Benzyl-2-oxo-6-(trifluoromethyl)-1,2,5,6-tetrahydropyridin-3-yl]phthalimide10% Pd/C505024N-[1-Benzyl-2-oxo-6-(trifluoromethyl)piperidin-3-yl]phthalimide9995:5

Data sourced from Synthesis 2011, (7), 1149-1156. uni-muenster.de

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of fluorinated amino acids is a key strategy in the design of peptidomimetics. nih.govnih.gov this compound, as a conformationally restricted, fluorinated α-amino acid analogue, is an attractive building block for this purpose.

Its cyclic structure introduces a rigid constraint into the peptide backbone, which can help to lock the molecule into a bioactive conformation. The trifluoromethyl group can enhance binding to target proteins through favorable interactions and increase the hydrophobicity of the peptide, which may improve its ability to cross cell membranes. nih.gov The amino and carboxyl (from lactam hydrolysis) functionalities allow for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques.

Indolizidine alkaloids are a class of bicyclic nitrogen-containing natural products with a wide range of biological activities. The synthesis of fluorinated versions of these alkaloids is of great interest for developing new drug candidates. Trifluoromethyl-substituted piperidines serve as crucial intermediates in the construction of the indolizidine skeleton. bioorganica.com.ua

An asymmetric synthesis approach has been developed to access trifluoromethyl-indolizidines starting from piperidine-based γ-amino acids. bioorganica.com.ua The this compound scaffold can be envisioned as a precursor to the necessary chiral piperidine intermediates. Through a series of transformations, including reduction of the lactam, manipulation of the amino group, and subsequent cyclization reactions, it is possible to construct the bicyclic indolizidine core with a trifluoromethyl group positioned on the piperidine ring. This synthetic route provides access to novel fluorinated analogues of natural indolizidine alkaloids, opening avenues for the discovery of compounds with unique biological profiles.

Role in the Synthesis of Complex Organic Molecules

Beyond its use in creating specific heterocyclic systems, this compound is a versatile precursor for a broad array of complex and biologically active organic molecules.

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. nih.gov The presence of the trifluoromethyl group, an amino group, and a lactam in a single, chiral building block makes this compound an exceptionally useful starting material. The distinct reactivity of these functional groups allows for selective and sequential chemical modifications, enabling the synthesis of diverse molecular libraries.

For instance, the lactam can be opened to form linear amino acids, which can then be further modified or cyclized into different heterocyclic systems. The amino group is a key nucleophilic site for building complexity through reactions like acylation, alkylation, and condensation. The trifluoromethyl group enhances the potential for biological activity and provides a valuable probe for 19F NMR studies. This versatility makes the compound a precursor for various classes of biologically active molecules, including enzyme inhibitors, receptor modulators, and other potential therapeutic agents. niscpr.res.inuni-muenster.debioorganica.com.ua The compound (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one, a more complex derivative, is a known intermediate in the synthesis of Atogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist. pharmaffiliates.com

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds and New Chemical Entities

The 3-aminopiperidin-2-one core, particularly with fluorinated substituents, is a key structural motif found in several modern pharmaceuticals. The strategic placement of the amino group allows for the introduction of diverse side chains and the construction of larger, more complex molecular architectures. The trifluoromethyl group often enhances metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). researchgate.net

A prominent example is the role of a closely related analogue, (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one, as a crucial intermediate in the synthesis of Atogepant. researchgate.netpharmaffiliates.com Atogepant is an orally administered calcitonin gene-related peptide (CGRP) receptor antagonist developed for the preventive treatment of migraine. The synthesis utilizes the 3-aminopiperidin-2-one core to couple with a complex carboxylic acid component, ultimately forming the final drug substance. researchgate.net In this context, the piperidin-2-one derivative serves as the central scaffold upon which the pharmacologically necessary groups are assembled. The specific stereochemistry of the intermediate is critical for the biological activity of the final compound. pharmaffiliates.comnih.gov

The research findings below highlight the utility of this structural class as a key intermediate.

Intermediate CompoundResulting New Chemical Entity (NCE) / ScaffoldPharmacological TargetTherapeutic AreaReference
(3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-oneAtogepantCalcitonin gene-related peptide (CGRP) receptorMigraine Prevention researchgate.netpharmaffiliates.com
(3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-oneUbrogepant (Intermediate)Calcitonin gene-related peptide (CGRP) receptorAcute Migraine Treatment researchgate.net

Access to Spirocyclic and Polycyclic N-Heterocycles through Domino and Cascade Reactions

Domino and cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation without isolating intermediates, are powerful tools for the rapid construction of complex molecular architectures from simple precursors. nih.govnih.gov The bifunctional nature of this compound makes it an ideal candidate for such reactions to generate novel spirocyclic and polycyclic N-heterocycles. These complex scaffolds are of significant interest in drug discovery due to their rigid three-dimensional structures, which can lead to high-affinity and selective interactions with biological targets. chemrevlett.com

While specific examples utilizing this compound in published domino reactions are not prevalent, its reactivity can be inferred from established methodologies. The primary amino group can act as a nucleophile to initiate a sequence of reactions. For instance, in a multicomponent reaction (MCR), the amine could react with an aldehyde and an isocyanide (Ugi reaction) or a β-dicarbonyl compound and an aldehyde (Hantzsch reaction), followed by an intramolecular cyclization involving the lactam nitrogen or carbonyl group to form a polycyclic system. beilstein-journals.orgnih.gov

Similarly, domino reactions could be designed where the initial reaction at the amino group generates an intermediate that subsequently undergoes an intramolecular cycloaddition or condensation, leading to the formation of spirocyclic systems where the piperidinone ring is connected to a newly formed ring at a single carbon atom. chemrevlett.com The trifluoromethyl group can influence the regioselectivity and stereoselectivity of these transformations. urfu.ru

The table below outlines potential domino and cascade reaction pathways for which this compound could serve as a key substrate.

Reaction TypePotential ReactantsPotential IntermediateResulting Heterocyclic SystemKey Advantages
Pictet-Spengler Domino ReactionAldehyde (e.g., tryptophal)N-Substituted imine/iminium ionPolycyclic β-carboline-fused piperidinoneRapid access to alkaloid-like scaffolds nih.gov
Ugi / Intramolecular Cyclization CascadeAldehyde, Isocyanide, Carboxylic AcidUgi adduct with pendant reactive groupComplex polycyclic or spiro-lactamsHigh structural diversity from simple inputs beilstein-journals.org
Aza-Diels-Alder CascadeElectron-deficient dieneIminium intermediateFused polycyclic piperidine derivativesStereocontrolled formation of multiple chiral centers nih.gov
Domino Michael-Addition/Cyclizationα,β-Unsaturated carbonyl compoundMichael adductSpirocyclic piperidinonesEfficient construction of spiro-centers chemrevlett.com

Q & A

Q. What are the recommended synthetic routes for 3-Amino-6-(trifluoromethyl)piperidin-2-one, and how can reaction conditions be optimized for yield?

Synthesis typically involves multi-step organic reactions, such as cyclization of trifluoromethyl-containing precursors or functionalization of piperidin-2-one scaffolds. For example, intermediates like 3-amino-6-(trifluoromethyl)pyridine derivatives (e.g., ) can undergo ring-closing reactions under catalytic conditions. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How should researchers characterize the crystal structure of this compound, and which software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve and refine structures, ensuring accurate bond-length and angle measurements . Visualization tools like ORTEP-3 can generate thermal ellipsoid plots to assess crystallographic disorder . Pair with spectroscopic data (NMR, IR) for cross-validation.

Q. What safety protocols are essential when handling this compound in the laboratory?

Follow OSHA guidelines for fluorinated compounds: use fume hoods, nitrile gloves, and eye protection. Toxicity data from analogous compounds (e.g., LD50 values in ) suggest moderate toxicity via ingestion. Store in airtight containers at –20°C to prevent degradation. Regularly monitor airborne particulates using LC-MS or GC-MS .

Advanced Research Questions

Q. What computational methods are effective in predicting the interaction of this compound with biological targets?

Density-functional theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy formula) model electronic properties and binding affinities . Molecular docking (AutoDock Vina) or MD simulations (GROMACS) can predict interactions with enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target in herbicide development . Validate predictions with in vitro assays (e.g., IC50 measurements).

Q. How can researchers resolve discrepancies between theoretical predictions and experimental bioactivity data?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables . For example, if computational models overestimate herbicidal activity, re-examine solvent effects in simulations or assess compound stability under field conditions (e.g., photodegradation in ). Use statistical tools like ANOVA to identify outliers in experimental replicates .

Q. What strategies are recommended for evaluating the agrochemical efficacy of this compound derivatives?

Design greenhouse trials using standardized protocols (e.g., OECD 208 for soil persistence). Compare herbicidal activity against benchmarks like QYM201 ( ). Measure EC50 values for weed species (e.g., Amaranthus retroflexus) and assess non-target toxicity using Daphnia magna assays . Structural analogs (e.g., cypyrafluone in ) provide SAR insights for optimizing selectivity.

Q. How can in silico tools improve the prediction of physicochemical properties for this compound?

Use platforms like SwissADME to compute logP, solubility, and bioavailability. Toxicity endpoints (e.g., mutagenicity) can be predicted via ProTox-II, referencing similar pyridone derivatives ( ). Cross-validate with experimental HPLC retention times and plasma protein binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.